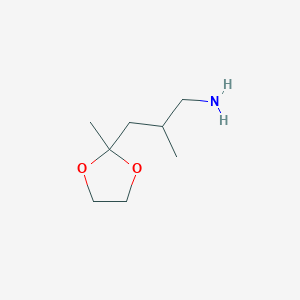
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Descripción general
Descripción
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is 1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 and a boiling point of 199.2±15.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C, and the enthalpy of vaporization is 43.5±3.0 kJ/mol . The compound has a flash point of 78.3±27.7 °C . The index of refraction is 1.445, and the molar refractivity is 39.2±0.3 cm3 . The compound has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
A method for obtaining 2,2-bis-(alkylthio)-propan-1-ols through the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans was developed (Atavin et al., 1966).
The synthesis of compounds such as 4-Hydroxymethyl-2-methyl-2-(1-methylthiomethyl)vinyl-1,3-dioxolane from bis(methylthiomethyl)propan-2-one, which are of interest as biocides and intermediate products in organic synthesis, has been described (Baeva et al., 2007).
Research on 'quat-primer polymers' bearing quaternary ammonium and cyclic carbonate groups linked to a macromolecule has been conducted, revealing selective attachment to primary amino groups of the polymeric educt (Goel et al., 2008).
Material Science and Polymer Chemistry
A study on the polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate and its thermal degradation was conducted, providing insights into the polymer's stability and degradation mechanisms (Coskun et al., 1998).
Research on the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been conducted, focusing on its spectroscopic characterization and thermal degradation properties (Coskun et al., 1998).
Pharmaceutical Research
Muscarinic subtype affinity and functional activity of certain derivatives involving 1,3-dioxolane have been studied, showing selectivity toward specific muscarinic receptors (Dei et al., 2005).
A novel κ-opioid receptor antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been characterized for its high affinity and selectivity, demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Corrosion Science
- Synthesis of certain tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, and their performance as inhibitors for carbon steel corrosion have been investigated (Gao et al., 2007).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCEZIZORMDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(OCCO1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
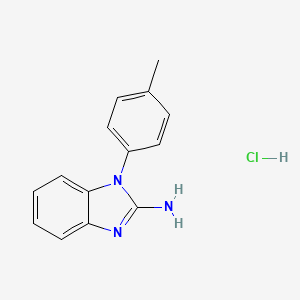
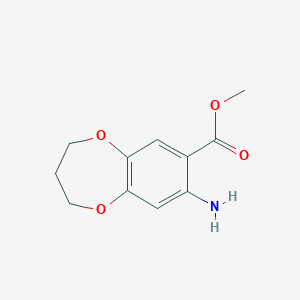
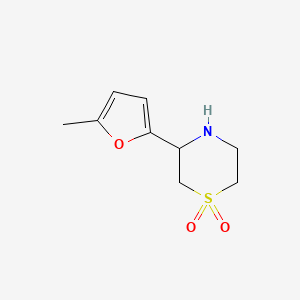
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
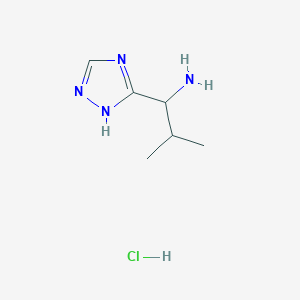

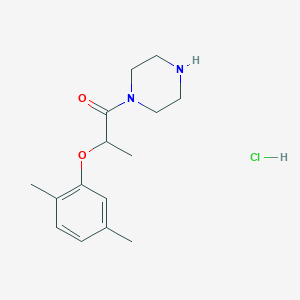
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
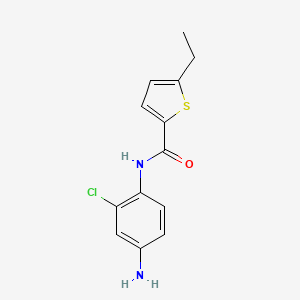
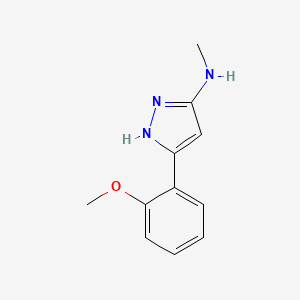
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)